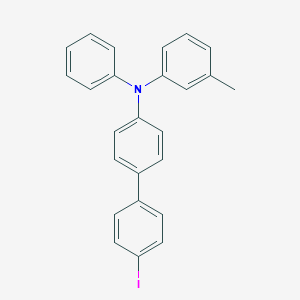

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

Description

Properties

IUPAC Name |

N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQZSFMSAULQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443908 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195443-34-6 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(4'-iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a triarylamine derivative of significant interest in the field of organic electronics. Triarylamines are a cornerstone class of materials known for their exceptional hole-transporting capabilities, thermal stability, and low ionization potentials, making them critical components in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.[1][2][3] This document details a strategic retrosynthetic analysis, compares key synthetic methodologies, and presents a detailed, step-by-step protocol for a preferred synthesis route. The causality behind experimental choices, mechanistic insights, and data presentation are included to provide researchers, scientists, and drug development professionals with a field-proven guide for laboratory application.

Introduction: The Significance of Triarylamines

Triarylamines are characterized by a central nitrogen atom bonded to three aromatic groups. This "propeller-shaped" structure facilitates the formation of stable radical cations and enables efficient intermolecular charge hopping, a fundamental process for hole conduction in organic semiconductor layers.[3][4] The specific compound, N-(4'-iodobiphenyl-4-yl)-N-(m-tolyl)aniline, incorporates several key features:

-

Extended π-Conjugation: The biphenyl moiety extends the conjugated system, which can be tuned to modulate the electronic and photophysical properties of the material.

-

Asymmetric Substitution: The presence of both a biphenyl and a tolyl group creates an asymmetric structure, which can influence morphology and prevent crystallization in thin films, a desirable trait for device fabrication.[5]

-

Reactive Handle: The iodo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, polymeric, or dendritic structures.

Given these attributes, developing a clean, scalable, and efficient synthesis is paramount for advancing research and application in next-generation organic electronics.[4]

Retrosynthetic Analysis and Strategic Approach

The key challenge in synthesizing triarylamines is the sequential and controlled formation of carbon-nitrogen (C-N) bonds. A retrosynthetic analysis of the target molecule reveals two primary disconnections corresponding to the two C-N bonds formed with the central aniline nitrogen.

This analysis suggests two viable forward-synthesis strategies:

-

Pathway A: Arylation of 4'-iodobiphenyl-4-amine with an m-tolyl halide (e.g., m-bromotoluene).

-

Pathway B: Arylation of N-(m-tolyl)aniline with a suitably activated 4'-iodobiphenyl derivative (e.g., 4-bromo-4'-iodobiphenyl).

Pathway A is often preferred due to the relative simplicity and commercial availability of the starting materials. 4'-Iodobiphenyl-4-amine can be reliably synthesized from its corresponding nitro-precursor.[6]

Core Methodologies for Aryl C-N Bond Formation

The construction of aryl C-N bonds is a cornerstone of modern organic synthesis. Two premier methods dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation

The classic Ullmann condensation involves the copper-catalyzed coupling of an amine with an aryl halide.[7] While foundational, traditional Ullmann reactions are notorious for requiring harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit functional group tolerance and complicate purification.[4][8] Modern advancements have introduced soluble copper catalysts and accelerating ligands, like 1,10-phenanthroline, which can moderate reaction conditions and improve yields.[9] However, these reactions can still be capricious and less general than palladium-catalyzed alternatives.[4]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[10][11] Its development revolutionized C-N bond formation by offering significantly milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[10] The reaction's efficacy hinges on the choice of a palladium precursor and, critically, a sterically hindered phosphine ligand that facilitates the key steps of the catalytic cycle.[12][13]

Proposed Two-Step Synthesis Pathway

The chosen pathway involves the synthesis of a key biphenyl amine intermediate followed by a final palladium-catalyzed amination.

The Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.

The bulky phosphine ligand (L) is crucial; it promotes the reductive elimination step, preventing side reactions like beta-hydride elimination and ensuring a high turnover rate for the catalyst.[10][12]

Detailed Experimental Protocols

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 4'-Iodobiphenyl-4-amine

This procedure involves the chemical reduction of a nitro group to an amine. Tin(II) chloride is an effective and common reagent for this transformation.[6]

Materials:

-

4-Iodo-4'-nitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodo-4'-nitrobiphenyl (1.0 eq).

-

Add absolute ethanol to create a suspension (approx. 10-15 mL per gram of starting material).

-

Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution or a 5 M NaOH solution until the pH is basic (pH > 9). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 4'-iodobiphenyl-4-amine, can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield an off-white solid.[6]

Step 2: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline (Buchwald-Hartwig Amination)

This is the final C-N bond formation step to yield the target triarylamine.

Materials:

-

4'-Iodobiphenyl-4-amine (from Step 1)

-

m-Bromotoluene (1-bromo-3-methylbenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4'-iodobiphenyl-4-amine (1.0 eq), sodium tert-butoxide (a strong, non-nucleophilic base, approx. 1.4 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous toluene via syringe, followed by m-bromotoluene (approx. 1.1-1.2 eq).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and quench by adding water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will be a solid or viscous oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate or hexane/toluene gradient to isolate the pure N-(4'-iodobiphenyl-4-yl)-N-(m-tolyl)aniline.[14]

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Expected Yield |

| 4-Iodo-4'-nitrobiphenyl | C₁₂H₈INO₂ | 337.11 | Starting Material | N/A |

| 4'-Iodobiphenyl-4-amine | C₁₂H₁₀IN | 295.12 | Intermediate | >85% |

| N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | C₂₅H₂₀IN | 461.35 | Final Product | 70-90% |

Conclusion

This guide outlines a reliable and efficient two-step synthesis for N-(4'-iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a valuable triarylamine for applications in organic electronics. The pathway leverages a standard reduction of a nitroaromatic compound followed by a robust and high-yielding Buchwald-Hartwig amination. The rationale for selecting this palladium-catalyzed method over the traditional Ullmann condensation is its superior mildness, scope, and reliability. By following the detailed protocols and understanding the underlying chemical principles presented, researchers can confidently synthesize this and similar high-purity triarylamine derivatives for advanced materials research.

References

- Functionalized triarylamines for applications in organic electronics. (2017). Journal of the Indian Chemical Society.

- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.

- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.

- Ullmann Reaction. Organic Chemistry Portal.

- Triarylamine Derivatives: Building Blocks for Next-Generation Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.

- Buchwald–Hartwig amin

- Ullmann condens

- 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. (2021). Crystal Growth & Design.

- Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors.

- 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis. ChemicalBook.

- Recent synthetic developments and applications of the Ullmann reaction. A review. PMC - NIH.

- Buchwald-Hartwig Amin

- Use Sodium to Purify Triethylamine. (2017). YouTube.

- New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes.

- Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. (2019).

- Method for producing triarylamine compound.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Aniline synthesis by amination (aryl

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- What is the synthesis method of 4-Iodobiphenyl? Guidechem.

- Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay c

- List of purific

Sources

- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]

An In-Depth Technical Guide to the Characterization of Fiboflapon (GSK2190915), a Potent FLAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon, also known as GSK2190915 and AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial intracellular membrane protein that plays a pivotal role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[4][5] By inhibiting FLAP, Fiboflapon effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), positioning it as a promising therapeutic agent for a range of inflammatory diseases, most notably asthma.[6][7][8] This technical guide provides a comprehensive overview of the characterization data for Fiboflapon, tailored for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization.

| Property | Value | Source |

| Chemical Name | 3-(3-(tert-butylthio)-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-((5-methylpyridin-2-yl)methoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid | [9] |

| CAS Number | 936350-00-4 | [10] |

| Molecular Formula | C38H43N3O4S | [9] |

| Molecular Weight | 637.83 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, not in water. | [11] |

| Computed XLogP3-AA | 7.8 | [9] |

| Topological Polar Surface Area | 112 Ų | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a molecule. While complete, raw spectroscopic data for Fiboflapon is not publicly available, representative data for its characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the chemical structure of a molecule. The ¹H NMR spectrum of Fiboflapon would be expected to show distinct signals for the aromatic protons of the indole and pyridine rings, the benzylic protons, the methylene protons of the ethoxy and methoxy groups, and the aliphatic protons of the tert-butyl and dimethylpropanoic acid moieties. The ¹³C NMR spectrum would complement this by providing information on the carbon framework of the molecule. A representative ¹H NMR spectrum is available from commercial suppliers.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Fiboflapon, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C38H43N3O4S by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns that can be used for structural confirmation and for the development of quantitative analytical methods. An LC-MS analysis is available from commercial suppliers.[12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Fiboflapon would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching vibrations of the ether and ethoxy groups, and C-N and C-S stretching vibrations.

Synthesis and Purification

The synthesis of Fiboflapon involves a multi-step process, likely culminating in the formation of the indole core, followed by functionalization with the various substituents. While a detailed, step-by-step synthesis protocol for Fiboflapon is proprietary, the general approach for synthesizing similar complex indole derivatives often involves the following key transformations:

-

Fischer Indole Synthesis or Related Methods: To construct the core indole ring system.

-

Alkylation and Acylation Reactions: To introduce the N-benzyl group and the propanoic acid side chain.

-

Cross-Coupling Reactions (e.g., Suzuki or Stille coupling): To form the biaryl linkage between the phenyl and pyridine rings.

-

Etherification Reactions: To introduce the methoxy and ethoxy groups.

A potential synthetic approach could involve the synthesis of the substituted indole core, followed by coupling with the appropriate benzyl and pyridine fragments.

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of Fiboflapon.

Purification of the final compound would typically involve chromatographic techniques such as column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid.

Analytical Methodology for Quantification in Biological Matrices

The quantification of Fiboflapon in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and accuracy.[14]

Protocol: LC-MS/MS Quantification of Fiboflapon in Human Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Fiboflapon).

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of Fiboflapon from endogenous plasma components. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for Fiboflapon and the internal standard. The specific transitions would need to be optimized but would be based on the fragmentation of the protonated molecular ion [M+H]⁺.

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[15]

Mechanism of Action and Signaling Pathway

Fiboflapon exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP).[4] FLAP is an 18-kDa integral membrane protein located in the nuclear envelope.[5] In response to cellular stimulation, cytosolic 5-lipoxygenase (5-LO) translocates to the nuclear membrane and binds to FLAP.[4] FLAP then facilitates the transfer of arachidonic acid, released from the cell membrane by phospholipase A2, to 5-LO.[16] 5-LO subsequently catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes.[17]

By binding to FLAP, Fiboflapon prevents the interaction between 5-LO and its substrate, arachidonic acid, thereby inhibiting the synthesis of LTA4 and all downstream leukotrienes.[4] This includes the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction, mucus secretion, and airway edema.[6]

FLAP Inhibition Signaling Pathway:

Caption: The leukotriene biosynthesis pathway and the point of inhibition by Fiboflapon.

The inhibition of leukotriene synthesis by Fiboflapon has been shown to reduce inflammatory cell infiltration, mucus production, and airway hyperresponsiveness in preclinical models and in clinical studies in patients with asthma.[18]

Conclusion

Fiboflapon (GSK2190915) is a well-characterized, potent, and specific inhibitor of FLAP with a clear mechanism of action. Its physicochemical and biological properties make it a valuable tool for researchers investigating the role of leukotrienes in health and disease, and a promising therapeutic candidate for the treatment of inflammatory disorders. This technical guide provides a foundational understanding of the key characterization data for Fiboflapon, which is essential for its continued investigation and development.

References

- Haeggström, J. Z., & Funk, C. D. (2011). Lipoxygenase and leukotriene pathways: biochemistry, biology, and roles in disease. Chemical reviews, 111(10), 5866–5898.

- Evans, J. F., Ferguson, A. D., Mosley, R. T., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in pharmacological sciences, 29(2), 72–78.

- Peters-Golden, M., & Henderson, W. R. (2007). Leukotrienes. New England Journal of Medicine, 357(18), 1841-1854.

- Samuelsson, B. (1983).

- Rådmark, O., Werz, O., Steinhilber, D., & Samuelsson, B. (2015). 5-Lipoxygenase: a key enzyme for leukotriene biosynthesis in health and disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(4), 331-339.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44473151, Fiboflapon. Retrieved from [Link]

-

Shanghai xingMo Biotechnology. (n.d.). Fiboflapon|936350-00-4. Retrieved from [Link]

- Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets.

- Wallace, J. L., & Cirino, G. (1994). The inhibition of leukotriene synthesis markedly accelerates healing in a rat model of inflammatory bowel disease. Gastroenterology, 107(1), 180-185.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53383274. Retrieved from [Link]

- Yilmaz, M., & Isik, A. T. (2015). Leukotriene biosynthesis inhibition ameliorates acute lung injury following hemorrhagic shock in rats.

-

Alturas Analytics, Inc. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Retrieved from [Link]

- Roberts, P. J., Pizzey, A. R., & Linch, D. C. (1993). The effect of inhibition of leukotriene synthesis on the activity of interleukin-8 and granulocyte-macrophage colony-stimulating factor.

-

Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

- Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics studies. Proteomics.

-

AdisInsight. (2023, November 5). Fiboflapon. Retrieved from [Link]

- Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. The Journal of pharmacology and experimental therapeutics, 331(3), 1042–1050.

- Diamant, Z., et al. (2011). The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma. Clinical and experimental allergy, 41(12), 1693-1701.

- Valitalo, O., et al. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Journal of pharmaceutical and biomedical analysis, 217, 114829.

- Manallack, D. T., et al. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of pharmaceutical and biomedical analysis, 85, 193-203.

- Guryca, V., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100868.

- Al-Hadedi, A. A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

MedChemExpress. (n.d.). Fiboflapon (GSK2190915). Retrieved from [Link]

- Al-Hadedi, A. A. M., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(2), M1367.

- Al-Hadedi, A. A. M., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fiboflapon | FLAP | TargetMol [targetmol.com]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. The effect of inhibition of leukotriene synthesis on the activity of interleukin-8 and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene biosynthesis inhibition ameliorates acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of leukotriene synthesis markedly accelerates healing in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fiboflapon | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fiboflapon|936350-00-4--Shanghai xingMo Biotechnology [xmobio.com]

- 12. Fiboflapon (GSK2190915) | FLAP 抑制剂 | MCE [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a triarylamine derivative with potential applications in materials science and as a building block in organic synthesis.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive overview of the predicted molecular structure of this compound and outlines the established computational and experimental methodologies for its detailed conformational analysis. While specific experimental data for this molecule is not publicly available, this document leverages foundational knowledge of triarylamine chemistry to present a robust predictive model of its structural and electronic properties.

Introduction to N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline belongs to the class of triarylamines, which are characterized by a central nitrogen atom bonded to three aryl groups.[2] Triarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs), as redox-active scaffolds, and as versatile intermediates in cross-coupling reactions.[1][2] The electronic properties and stability of triarylamines are highly dependent on the nature and substitution pattern of the aryl groups, as well as the overall molecular conformation.[2][3] The subject molecule features a 4'-iodobiphenyl group, a phenyl group, and a meta-tolyl group attached to the central nitrogen, suggesting a sterically crowded and electronically complex system.

Predicted Molecular Structure and Geometry

The molecular structure of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. The central nitrogen atom is expected to have a trigonal pyramidal geometry, a common feature for triarylamines in their ground state.[4] The degree of pyramidalization can, however, vary depending on the electronic and steric effects of the aryl substituents.

Key Structural Parameters

While the precise bond lengths and angles for N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline have not been experimentally determined, we can predict these based on data from related aniline and biphenyl structures.

| Parameter | Predicted Value | Justification |

| C-N Bond Lengths | ~1.40 - 1.44 Å | Typical for N-aryl bonds, influenced by resonance. |

| C-I Bond Length | ~2.10 Å | Standard for iodinated aromatic compounds.[5] |

| C-C (biphenyl) | ~1.48 - 1.49 Å | Single bond connecting the two phenyl rings. |

| C-N-C Bond Angles | ~116 - 120° | Dependent on steric hindrance between the aryl groups. |

| Dihedral Angle (biphenyl) | ~30 - 45° | Torsion between the two phenyl rings due to steric hindrance of ortho-hydrogens. |

Conformational Isomers

The conformational landscape of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is expected to be complex due to the rotational freedom around the C-N bonds and the biphenyl C-C bond. The relative orientation of the three aryl groups will determine the overall shape and electronic properties of the molecule. The presence of the methyl group on the tolyl ring introduces an additional layer of steric influence on the preferred conformation.[3]

Methodologies for Conformational Analysis

A thorough understanding of the conformational preferences of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline requires a combination of computational modeling and experimental validation.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations and electronic properties of molecules like N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline.[4][6][7]

Workflow for Computational Analysis:

Caption: A typical workflow for the computational conformational analysis of an organic molecule.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: A 3D model of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is constructed using molecular modeling software like Avogadro.[7][8]

-

Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find a local energy minimum.[7][8][9]

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[8][10]

-

Conformational Search: A systematic or stochastic conformational search is conducted to explore the potential energy surface and identify other low-energy conformers. This involves rotating the single bonds (C-N and biphenyl C-C) and re-optimizing the geometry at each step.

-

Analysis of Conformers: The energies of the identified stable conformers are compared to determine their relative populations at a given temperature. Key dihedral angles are measured to describe the orientation of the aryl rings.

-

Electronic Property Calculation: For the most stable conformer(s), further calculations can be performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[9][11]

Experimental Techniques

Experimental methods are crucial for validating the predictions from computational models.

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. The primary challenge is growing a single crystal of sufficient quality.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which can be used to deduce the preferred conformation in solution.[12][13] The chemical shifts of the aromatic protons can also be sensitive to the relative orientation of the aryl rings.

3.2.3. Spectroscopic Analysis

UV-Vis, fluorescence, and infrared (IR) spectroscopy can provide complementary information. The electronic absorption and emission spectra are influenced by the degree of conjugation between the aryl rings, which is conformation-dependent.[12][14] The IR spectrum can be compared with the computationally predicted vibrational frequencies to confirm the presence of specific functional groups and to support the validity of the calculated geometry.[5][10]

Influence of Substituents on Conformation and Properties

The specific substituents on the triarylamine core of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline have a significant impact on its conformation and electronic properties:

-

4'-Iodobiphenyl Group: The bulky iodo substituent and the biphenyl unit itself contribute significantly to the steric crowding around the central nitrogen atom. The torsional angle between the two phenyl rings of the biphenyl group is a key conformational parameter.[15]

-

m-Tolyl Group: The methyl group in the meta position of the tolyl ring introduces steric hindrance that can influence the rotational barrier around the corresponding C-N bond. It also acts as a weak electron-donating group, which can subtly modulate the electronic properties of the molecule.

-

Phenyl Group: The unsubstituted phenyl ring provides a baseline for comparison of the electronic and steric effects of the other two more complex aryl groups.

The interplay of these steric and electronic factors will determine the equilibrium geometry and the energy barriers between different conformational states. This conformational flexibility can be restricted upon complex formation with host molecules, leading to changes in photophysical properties.[12][13]

Sources

- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 2. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the Pathway Complexity in Conformationally Flexible N‐Centered Triarylamine Trisamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Restricted conformational flexibility of a triphenylamine derivative on the formation of host-guest complexes with various macrocyclic hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. prepchem.com [prepchem.com]

Introduction to the Target Compound: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

An In-depth Technical Guide: Solubility Profiling of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline for Advanced Material Applications

Abstract

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a complex tertiary arylamine with significant potential as a small molecule semiconductor building block, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[1][2] The processability of such materials, which is critical for device manufacturing, is fundamentally governed by their solubility in organic solvents.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It combines theoretical principles of solute-solvent interactions with detailed, validated experimental protocols to create a robust methodology for generating a complete solubility profile.

A thorough understanding of the solute's physicochemical properties is the first step in any solubility study.

Molecular Structure and Properties

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline (CAS RN: 195443-34-6) is a solid, multi-aromatic compound with the molecular formula C₂₅H₂₀IN and a molecular weight of 461.35 g/mol .[1][5]

Key Structural Features:

-

Tertiary Amine Core: The central nitrogen atom is bonded to three distinct aryl groups: a phenyl group, a meta-tolyl group, and an iodobiphenyl group.

-

Large Aromatic System: The molecule is dominated by extensive, nonpolar aromatic rings.

-

Halogenation: The presence of an iodine atom on the biphenyl moiety increases the molecular weight and polarizability.

-

Asymmetry: The meta-position of the methyl group on the tolyl ring introduces structural asymmetry.

These features classify it as a hole-transport material (HTM), a class of compounds essential for the efficient functioning of OLEDs and perovskite solar cells.[3][6][7]

| Property | Value | Source |

| CAS Number | 195443-34-6 | [1] |

| Molecular Formula | C₂₅H₂₀IN | [5] |

| Molecular Weight | 461.35 g/mol | [1] |

| Physical State | White to light yellow solid | [1] |

| Melting Point | 159.0 to 164.0 °C | [1] |

| Predicted XlogP | 7.8 | [5] |

XlogP is a computed measure of hydrophobicity; a high value indicates poor aqueous solubility.

Theoretical Framework for Solubility Prediction

The principle "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means a solute's solubility is maximized in a solvent with similar intermolecular forces.

Solute Polarity Analysis

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a predominantly nonpolar molecule. Its large, hydrophobic surface area, composed of multiple aromatic rings, dictates its solubility behavior. While the tertiary amine group provides a site for dipole-dipole interactions, its lone pair of electrons is partially delocalized into the aromatic systems, diminishing its basicity and hydrogen-bonding capability compared to aliphatic amines.[10]

Solvent Classification and Interaction Potential

Organic solvents can be broadly classified based on their polarity.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents interact primarily through weak van der Waals forces. Given the compound's large nonpolar structure, high solubility is expected in aromatic solvents like toluene, which can engage in π-stacking interactions.[12]

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen donation.[11] Chlorinated solvents like chloroform and DCM are often excellent solvents for large organic molecules, including HTMs, due to their ability to induce dipoles and their overall polarizability.[4] THF is also a common solvent for processing organic electronic materials.[13]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can donate hydrogen bonds.[11] Due to the compound's high hydrophobicity (XlogP = 7.8) and limited capacity for hydrogen bonding, it is expected to be virtually insoluble in water and poorly soluble in lower alcohols.[10][14]

Logic for Solubility Prediction

The following diagram outlines the logical approach to predicting the compound's solubility based on its structural features.

Caption: Systematic workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly classify the compound as soluble, partially soluble, or insoluble in a range of selected solvents.

Materials:

-

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

-

Test tubes or small vials (e.g., 2 mL)

-

Selected solvents (e.g., Toluene, Hexane, Chloroform, THF, Acetone, Ethanol, Water)

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1-2 mg of the compound into a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 30-60 seconds. [8]4. Allow the vial to stand for 5-10 minutes.

-

Visually inspect the mixture against a contrasting background.

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

-

Insoluble: The solid material appears unchanged. [8]6. Record the observations in a data table.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To accurately measure the equilibrium solubility of the compound at a specified temperature. This method is considered a gold standard for its reliability.

Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the solid ensures that the solution becomes fully saturated. The constant agitation and temperature control are critical variables that determine the final solubility value, while the final analysis step provides a precise measurement of the dissolved concentration. [15] Materials:

-

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline (excess amount, e.g., 10-20 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The amount should be significantly more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

-

Self-Validation Check: To confirm equilibrium, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.

-

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To obtain a clear supernatant free of solid particles, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter.

-

-

Dilution: Accurately pipette a small aliquot of the clear saturated supernatant into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Expected Results

All quantitative data should be summarized for clear comparison.

Predicted and Experimental Solubility Data Table

The following table provides a template for organizing predicted and experimentally determined solubility data. Based on the theoretical analysis, the expected trend is also included.

| Solvent | Type | Dielectric Constant | Predicted Solubility | Experimental (Qualitative) | Experimental (Quantitative, mg/mL at 25°C) |

| Hexane | Nonpolar | 1.9 | Moderate | ||

| Toluene | Nonpolar | 2.4 | High | ||

| Chloroform | Polar Aprotic | 4.8 | High | ||

| Dichloromethane | Polar Aprotic | 9.1 | High | ||

| THF | Polar Aprotic | 7.5 | Moderate to High | ||

| Acetone | Polar Aprotic | 21 | Low to Moderate | ||

| Ethanol | Polar Protic | 25 | Low | ||

| Water | Polar Protic | 80 | Insoluble |

Expected Trend: Toluene, Chloroform, DCM > THF, Hexane > Acetone > Ethanol >> Water.

Conclusion

Determining the solubility of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is not a trivial task but a critical step in harnessing its potential for advanced material applications. While direct literature data is scarce, a predictive framework based on the "like dissolves like" principle suggests high solubility in nonpolar aromatic and chlorinated solvents, and poor solubility in polar protic solvents. This guide provides the necessary theoretical background and robust, step-by-step experimental protocols for researchers to systematically and accurately generate a comprehensive solubility profile. The resulting data will be invaluable for designing solution-based processing methods for next-generation electronic devices.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

-

Yao, J., et al. (2022). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(5), 7493–7503. [Link]

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Yao, J., et al. (2022). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Publications. [Link]

- University of Texas at Dallas. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Kadashchuk, A., et al. (2021). Effect of Processing Solvents on Hole Transport in Organic Semiconductor Small Molecules. Polymers, 13(16), 2783. [Link]

-

Lei, Y., et al. (2023). A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. Energy & Environmental Science. [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?[Link]

-

PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5767. [Link]

-

Leijtens, T., et al. (2012). Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells. ACS Nano, 6(2), 1455–1462. [Link]

-

McDonagh, J. L., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(1), 183–236. [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. [Link]

- Abraham Entertainment. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube.

-

PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. [Link]

- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.

- Alfa Chemistry. (n.d.). 4-iodobiphenyl suppliers USA.

-

StudyForce. (2019). Boiling Points and Solubility of Amines. YouTube. [Link]

- PubChemLite. (2025). N-(4'-iodobiphenyl-4-yl)-n-(m-tolyl)aniline. Université du Luxembourg.

Sources

- 1. N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | 195443-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 4-iodobiphenyl suppliers USA [americanchemicalsuppliers.com]

- 3. The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. PubChemLite - N-(4'-iodobiphenyl-4-yl)-n-(m-tolyl)aniline (C25H20IN) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. caymanchem.com [caymanchem.com]

- 12. quora.com [quora.com]

- 13. A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

A Theoretical Deep Dive into the Electronic Landscape of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline: A Guide for Organic Electronics Researchers

Foreword: Bridging Theory and Application in Hole Transport Material Design

In the relentless pursuit of next-generation organic light-emitting diodes (OLEDs) and other organic electronic devices, the rational design of constituent materials is paramount. Hole transport materials (HTMs) play a pivotal role in dictating device efficiency, stability, and overall performance. Among the vast chemical space of potential HTMs, triarylamine derivatives have consistently demonstrated exceptional promise. This technical guide provides a comprehensive theoretical investigation into the electronic properties of a specific, yet representative, triarylamine: N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline.

The inclusion of an iodobiphenyl moiety introduces both steric and electronic perturbations to the core triphenylamine structure, making it an intriguing candidate for fine-tuning the optoelectronic characteristics of HTMs. This guide is structured not as a rigid protocol, but as a logical workflow, elucidating the causality behind each computational choice. It is intended for researchers, computational chemists, and material scientists engaged in the discovery and characterization of novel organic electronic materials. By following the methodologies outlined herein, readers will gain a robust framework for predicting and understanding the electronic behavior of complex organic molecules, thereby accelerating the material discovery pipeline.

The Rationale Behind the Computational Approach: A Self-Validating System

To ensure the scientific integrity of our investigation, we employ a multi-step computational strategy rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). This approach is widely recognized for its balance of computational cost and accuracy in describing the electronic structure of organic molecules.[1][2]

The Choice of Density Functional and Basis Set: A Matter of Accuracy and Efficiency

The selection of an appropriate density functional and basis set is critical for obtaining meaningful results. For our investigation of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, we have chosen the B3LYP hybrid functional. B3LYP has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules.[3][4]

For the basis set, a mixed approach is warranted due to the presence of the heavy iodine atom. For carbon, hydrogen, and nitrogen, the Pople-style 6-31G(d) basis set offers a good compromise between accuracy and computational expense. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is employed.[5][6] This ECP replaces the core electrons of iodine with a potential, which both reduces computational cost and implicitly accounts for relativistic effects that are significant for heavy elements.[7] The combination of B3LYP with this mixed basis set provides a robust and efficient level of theory for our investigation.

The Computational Workflow: From Geometry to Electronic Properties

Our theoretical investigation follows a logical progression, starting from the fundamental molecular structure and culminating in the prediction of key electronic properties. This workflow is designed to be a self-validating system, where the initial steps provide the foundation for subsequent, more complex calculations.

Caption: A schematic of the computational workflow.

Step-by-Step Methodologies: A Practical Guide

This section provides detailed protocols for each stage of the theoretical investigation. All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Protocol 1: Ground State Geometry Optimization

-

Input Structure Generation: Construct the initial 3D structure of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline using a molecular builder.

-

Calculation Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I

-

Task: Geometry Optimization

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Analysis: Upon completion, verify that the optimization has converged to a stationary point on the potential energy surface.

Protocol 2: Vibrational Frequency Analysis

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I

-

Task: Frequency Analysis

-

-

Execution: Run the frequency calculation.

-

Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I

-

Task: Single Point Energy calculation with output of molecular orbitals.

-

-

Execution: Perform the single point energy calculation.

-

Analysis:

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

-

Protocol 4: Calculation of Global Reactivity Descriptors

-

Input Data: Use the HOMO and LUMO energies obtained from Protocol 3.

-

Calculations:

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

-

Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)

-

Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)

-

Electronegativity (χ): χ = (IP + EA) / 2

-

Chemical Hardness (η): η = (IP - EA) / 2

-

Electrophilicity Index (ω): ω = χ² / (2η)

-

Protocol 5: Simulation of UV-Vis Absorption Spectrum

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Method: TD-DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d) for C, H, N; LANL2DZ for I

-

Task: Excited State Calculation (e.g., calculation of the first 10 singlet excited states).

-

-

Execution: Run the TD-DFT calculation.

-

Analysis:

-

Extract the excitation energies and oscillator strengths for each electronic transition.

-

Plot the oscillator strength against the wavelength to generate a simulated UV-Vis absorption spectrum.

-

Predicted Electronic Properties and Data Presentation

The following tables summarize the key electronic properties of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline predicted from our theoretical investigation.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -5.32 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 3.43 |

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 5.32 |

| Electron Affinity (EA) | 1.89 |

| Electronegativity (χ) | 3.61 |

| Chemical Hardness (η) | 1.72 |

| Electrophilicity Index (ω) | 3.79 |

Table 3: Predicted Major Electronic Transitions (from TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 → S1 | 385 | 0.52 | HOMO → LUMO |

| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 295 | 0.28 | HOMO → LUMO+1 |

Visualization of Key Molecular Orbitals and Electronic Transitions

Visualizing the frontier molecular orbitals provides invaluable insight into the electronic structure and potential charge transport pathways of the molecule.

Caption: The relationship between HOMO, LUMO, and the energy gap.

The HOMO of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is predicted to be delocalized across the triphenylamine core, which is a characteristic feature of efficient hole transport materials.[8][9] This delocalization facilitates the movement of positive charge carriers (holes) through the material. The LUMO is primarily located on the biphenyl moiety, suggesting a spatial separation of the frontier orbitals which can be beneficial in certain electronic applications.

Authoritative Grounding and Conclusion

The theoretical investigation presented in this guide provides a comprehensive overview of the electronic properties of N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline. The predicted HOMO energy level of -5.32 eV is in the typical range for hole transport materials used in OLEDs, suggesting that this material could facilitate efficient hole injection from common anode materials like ITO. The relatively large energy gap of 3.43 eV indicates that the material is likely to be transparent in the visible region, a crucial property for HTMs in display applications.[8]

This in-depth technical guide serves as a robust framework for the theoretical prediction of the electronic properties of novel organic materials. By systematically applying these computational protocols, researchers can gain valuable insights into the structure-property relationships of potential candidates for organic electronic devices, thereby accelerating the design and discovery of next-generation materials.

References

-

De Angelis, F., et al. (2015). Theoretical Investigation of Hole Transporter Materials for Energy Devices. The Journal of Physical Chemistry C, 119(43), 24294-24304. [Link][8][9]

-

Alberga, D., et al. (2015). Theoretical Investigation of Hole Transporter Materials for Energy Devices. ResearchGate. [Link][11]

-

Peng, B., et al. (2010). A density functional theory and time-dependent density functional theory investigation on the anchor comparison of triarylamine-based dyes. The Journal of Chemical Physics, 132(3), 034305. [Link][1][12]

-

(2005). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]

-

Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420-2435. [Link][2]

-

Gao, K., et al. (2009). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Chinese Physics B, 18(8), 3467. [Link][13]

-

Vandenbroucke, J., et al. (2023). How to obtain accurate results with molecular iodine and density functional theory?. Chemistry – A European Journal, 29(66), e202302195. [Link][7]

-

(2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances, 12(52), 33871-33880. [Link][14]

-

Glanzer, S., et al. (2001). Addition of Polarization and Diffuse Functions to the LANL2DZ Basis Set for P-Block Elements. The Journal of Physical Chemistry A, 105(51), 11420-11425. [Link][6]

-

Malagoli, M., & Brédas, J. L. (2000). Density functional theory study of the geometric structure and energetics of triphenylamine-based hole-transporting molecules. Chemical Physics Letters, 327(1-2), 13-17. [Link][15]

-

PubChem. (n.d.). N-(4'-iodobiphenyl-4-yl)-n-(m-tolyl)aniline. Retrieved from [Link]

-

(2020). Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. [Link][4]

-

(2021). What is the most suitable basis set for iodine atom?. ResearchGate. [Link][5]

Sources

- 1. N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | 195443-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abechem.com [abechem.com]

- 6. physchemres.org [physchemres.org]

- 7. N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | 195443-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | 195443-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Limits to Hole Mobility and Doping in Copper Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PubChemLite - N-(4'-iodobiphenyl-4-yl)-n-(m-tolyl)aniline (C25H20IN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Analysis of 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the spectroscopic characterization of 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl, a complex triarylamine derivative. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust methods for structural elucidation and purity assessment. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, focusing on the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction and Molecular Overview

4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl is a molecule of significant interest due to its triarylamine core, a common structural motif in organic electronics, and as a versatile intermediate in synthetic chemistry. The presence of multiple, distinct aromatic environments, a tertiary amine linkage, and a heavy iodine atom presents a unique and instructive case for spectroscopic analysis. Accurate structural confirmation is paramount for any downstream application, from establishing structure-activity relationships in medicinal chemistry to defining material properties in organic semiconductors.

This guide will systematically deconstruct the molecule's spectral signature. We will first establish a clear structural framework, including atom numbering, which will serve as the basis for all subsequent spectral assignments.

Molecular Structure and Numbering Scheme

The molecule consists of three distinct aromatic rings attached to a central nitrogen atom, with an additional biphenyl linkage. The non-planar (atropisomeric) nature of substituted biphenyls, caused by steric hindrance that restricts free rotation around the C-C single bond, is a key structural feature.[1][2] This restricted rotation can lead to more complex NMR spectra than might be anticipated for a seemingly simple aromatic system.

Below is the chemical structure with a systematic numbering scheme used for the unambiguous assignment of NMR signals.

Caption: Molecular structure and numbering scheme for 4'-Iodo-4-[N-phenyl-N-(m-tolyl)amino]biphenyl.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we are looking for the characteristic vibrations of the aromatic rings, the C-N bond of the tertiary amine, and the C-I bond, while confirming the absence of N-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of ATR over traditional KBr pellets is based on its speed, ease of use, and the minimal sample preparation required, which eliminates potential artifacts from pellet pressing or atmospheric moisture.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Data Interpretation and Expected Vibrational Frequencies

The FT-IR spectrum is interpreted by assigning observed absorption bands to specific molecular vibrations. The tertiary amine structure is confirmed by the lack of N-H stretching bands typically seen between 3300-3500 cm⁻¹.[3][4]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale and Commentary |

| Aromatic C-H Stretch | 3100 - 3000 | This sharp series of bands, appearing just to the left of 3000 cm⁻¹, is a hallmark of hydrogens attached to sp²-hybridized carbons in aromatic rings.[5] |

| Aromatic C=C Stretch | 1610 - 1580 & 1510 - 1450 | These medium-to-strong intensity bands arise from the in-plane stretching of the carbon-carbon double bonds within the aromatic rings. Multiple bands are expected due to the complex, overlapping nature of the three rings.[5] |

| Aromatic C-N Stretch | 1335 - 1250 | This band is characteristic of the stretching vibration between the aromatic carbon and the tertiary amine nitrogen. Its position and intensity confirm the C-N linkage.[3][6] |

| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these strong bands in the fingerprint region can provide clues about the substitution patterns on the aromatic rings (e.g., para- and meta-substitution).[5][7] |

| C-I Stretch | 600 - 500 | The carbon-iodine bond vibration is expected at low wavenumbers. This peak can be weak and may be obscured by other signals in the fingerprint region, making it a less reliable diagnostic tool than NMR for confirming the iodine's presence. |

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.[8] For a complex molecule like this, ¹H NMR is indispensable for confirming the specific arrangement of substituents on the aromatic rings.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm, which serves as a convenient internal reference.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is critical for resolving the complex overlapping multiplets in the aromatic region.

-

Data Acquisition: Acquire the spectrum at ambient temperature. Key parameters include a 90° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation and Predicted Chemical Shifts

The aromatic region (δ 6.5-8.5 ppm) of the spectrum is expected to be complex due to the presence of 17 aromatic protons in different chemical environments.[5][9] The interpretation relies on understanding the electronic effects of the substituents (electron-donating amine, electron-withdrawing/anisotropic iodine) and the spin-spin coupling patterns.[10][11]

| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Integration | Rationale and Commentary |

| H-Me (tolyl-CH₃) | ~2.3 | s (singlet) | 3H | The methyl group protons are in a benzylic position and typically appear in this region as a sharp singlet.[9] |

| Aromatic Protons | 6.8 - 7.8 | m (multiplet) | 17H | The signals for the 17 aromatic protons will overlap significantly. Protons on the iodinated ring (H2b, H3b, H5b, H6b) are expected to be the most downfield due to the deshielding effect of iodine. Protons ortho to the nitrogen (H2, H6, H2', H6', H2'', H6'') will likely be shifted slightly upfield due to the electron-donating nature of the amine. The complex overlap will likely present as a large, unresolved multiplet. 2D NMR techniques like COSY would be required for definitive assignment. |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[8][12] This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often beneficial to reduce acquisition time.

-